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Compound of Interest

1H-Pyrrolo[3,2-b]pyridin-5-amine
Compound Name:
hydrochloride

Cat. No.: B1399068

In the landscape of modern drug discovery, the identification and optimization of novel
molecular scaffolds that confer superior potency, selectivity, and pharmacokinetic properties is
a paramount objective. Among the myriad heterocyclic compounds, the 4-azaindole (1H-
pyrrolo[3,2-b]pyridine) core has distinguished itself as a "privileged scaffold".[1][2][3] This
designation is not arbitrary; it reflects the consistent and significant advantages this motif has
demonstrated across a multitude of therapeutic targets.

The 4-azaindole structure is a bioisostere of both the endogenous indole ring and the purine
system, a feature that allows it to mimic these critical biological structures.[2][3][4][5] The
strategic substitution of a carbon atom with a nitrogen atom at the 4-position of the indole ring
system fundamentally reshapes the molecule's electronic distribution and physicochemical
characteristics.[1][5] This modification enhances hydrogen bonding capabilities, often improves
agueous solubility, and can create more favorable metabolic profiles compared to its indole
counterpart.[4][6] These attributes have made 4-azaindole a cornerstone in the design of
kinase inhibitors, where it can adeptly mimic the hinge-binding motif of ATP.[4][5][7] This guide
provides a detailed exploration of the structure-activity relationships (SAR) of 4-azaindole
derivatives, grounded in experimental data and field-proven insights for researchers, scientists,
and drug development professionals.

Core Attributes of the 4-Azaindole Scaffold
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The utility of the 4-azaindole core is rooted in its unique physicochemical properties. The

interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring governs

its reactivity and biological interactions.

Property Value Source(s)
Molecular Formula C7HeNz2 [3]
Molecular Weight 118.14 g/mol [3]
Appearance White to light yellow/brown 3]

crystalline solid

pKa (Acidic Proton)

14.66 + 0.30 (Predicted)

[3]

pKa (Basic) 4.85 (Calculated) [3]

UV Amax 288 nm [3]
Soluble in methanol, ethanol,

Solubility DMSO; sparingly soluble in [3]

water

The synthesis of the 4-azaindole core can be achieved through various established routes, with

the Bartoli and Batcho-Leimgruber reactions being common methods.[8] This synthetic

accessibility allows for extensive functionalization at multiple positions, enabling the fine-tuning

of a compound's pharmacological profile.[4]
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Caption: General workflow for the development of 4-azaindole derivatives.
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Structure-Activity Relationship of 4-Azaindole
Derivatives as Kinase Inhibitors

The 4-azaindole scaffold has been most prolifically employed in the development of kinase
inhibitors.[2][6][7] Its ability to form critical hydrogen bonds with the hinge region of the kinase
ATP-binding site is a key determinant of its success. The pyrrole N-H typically acts as a
hydrogen bond donor, while the pyridine nitrogen at the 4-position can serve as a hydrogen
bond acceptor, mimicking the interactions of the adenine portion of ATP.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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